molecular formula C8H5BrO2 B2505490 4-Bromobenzofuran-7-ol CAS No. 1522197-58-5

4-Bromobenzofuran-7-ol

Cat. No.: B2505490
CAS No.: 1522197-58-5
M. Wt: 213.03
InChI Key: SCKXVTTYIYQZCQ-UHFFFAOYSA-N
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Description

4-Bromobenzofuran-7-ol is a chemical compound belonging to the benzofuran family, characterized by a bromine atom at the fourth position and a hydroxyl group at the seventh position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzofuran-7-ol typically involves the bromination of benzofuran followed by hydroxylation. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobenzofuran is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzofuran-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products:

    Oxidation: 4-Bromobenzofuran-7-one.

    Reduction: Benzofuran-7-ol.

    Substitution: 4-Methoxybenzofuran-7-ol or 4-Cyanobenzofuran-7-ol.

Scientific Research Applications

Comparison with Similar Compounds

4-Bromobenzofuran-7-ol can be compared with other benzofuran derivatives such as:

    Benzofuran-7-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Chlorobenzofuran-7-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

    4-Methoxybenzofuran-7-ol: Has a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-bromo-1-benzofuran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXVTTYIYQZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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